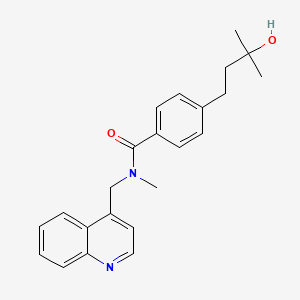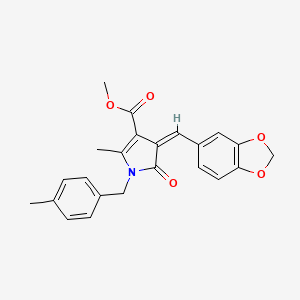![molecular formula C24H24N2O2 B5306542 3-{5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}phenol](/img/structure/B5306542.png)
3-{5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PAP-1 and is a potent inhibitor of the protein tyrosine phosphatase (PTP) family.
Mechanism of Action
The mechanism of action of 3-{5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}phenol is through the inhibition of PTP activity. PTPs are enzymes that remove phosphate groups from proteins, which can activate or deactivate cellular signaling pathways. By inhibiting PTP activity, this compound can block the activation of signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and survival of cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-{5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}phenol in lab experiments is its potency. This compound has been shown to be a highly effective inhibitor of PTP activity, making it an ideal tool for studying the role of PTPs in cellular signaling pathways. However, one limitation of using this compound is its potential toxicity. In vivo studies have shown that this compound can cause liver toxicity, which may limit its use in animal studies.
Future Directions
There are several future directions for research on 3-{5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}phenol. One direction is to further investigate the anti-cancer properties of this compound. In particular, more research is needed to determine the efficacy of this compound in animal models of cancer. Additionally, further research is needed to determine the potential toxicity of this compound and to develop strategies to mitigate any potential toxic effects. Finally, more research is needed to determine the potential applications of this compound in other fields, such as immunology and neurology.
Synthesis Methods
The synthesis of 3-{5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}phenol is a complex process that involves several steps. The first step involves the synthesis of 4-phenylazepan-1-yl)carbonyl chloride, which is then reacted with 2-hydroxy-5-nitropyridine to form the intermediate product. The intermediate product is then reduced using hydrogen gas and a palladium catalyst to form the final product, this compound.
Scientific Research Applications
3-{5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}phenol has several potential applications in scientific research. One of the most promising applications is in the field of cancer research. PTPs are enzymes that play a critical role in cancer cell growth and survival. By inhibiting PTP activity, this compound has the potential to be an effective anti-cancer agent.
properties
IUPAC Name |
[6-(3-hydroxyphenyl)pyridin-3-yl]-(4-phenylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c27-22-10-4-8-20(16-22)23-12-11-21(17-25-23)24(28)26-14-5-9-19(13-15-26)18-6-2-1-3-7-18/h1-4,6-8,10-12,16-17,19,27H,5,9,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYFFRVDPQCGHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)C2=CN=C(C=C2)C3=CC(=CC=C3)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-methyl-5-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-4-isothiazolecarboxylate](/img/structure/B5306459.png)
![2-(2-chlorobenzyl)-4-[(3-methoxyphenoxy)acetyl]morpholine](/img/structure/B5306465.png)
![3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-2-pyridinamine](/img/structure/B5306473.png)
![7-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-(tetrahydro-2H-pyran-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5306479.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methyl-3-furamide](/img/structure/B5306480.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5306500.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5306509.png)


![4-{5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5306525.png)
![2-[(2,4-dichlorobenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5306528.png)

![3-fluoro-2-methoxy-N-methyl-N-[(3-pyridin-3-ylisoxazol-5-yl)methyl]benzamide](/img/structure/B5306533.png)
![8-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5306539.png)